PARP‑1 Inhibition Potency Compared to Olaparib in Biochemical Assay
In a PARP‑1 enzymatic assay using [³H]-NAD⁺ as substrate at pH 8.0, a close structural analog (differing only by the sulfur linker oxidation state) exhibited a Ki of 5 nM for PARP‑1 [1]. Although the exact target compound has not been publicly reported in the same assay, the patent family explicitly claims the thioether-containing series and indicates that the sulfur atom is critical for potency, with oxidation to sulfoxide or sulfone reducing activity by >10‑fold [2]. By comparison, olaparib exhibits a PARP‑1 IC₅₀ of 5 nM under similar conditions [3], suggesting that the target compound and olaparib may achieve comparable primary target engagement but through structurally distinct binding interactions.
| Evidence Dimension | PARP‑1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be ≤5 nM based on parent scaffold [2] |
| Comparator Or Baseline | Olaparib IC₅₀ = 5 nM (PARP‑1) [3] |
| Quantified Difference | Comparable primary target potency anticipated; differentiation arises from polypharmacology |
| Conditions | PARP assay buffer (50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl₂), [³H]-NAD⁺ substrate |
Why This Matters
The thioether linker may maintain PARP‑1 potency while simultaneously enabling serotonin receptor engagement, a profile olaparib cannot achieve.
- [1] BindingDB entry BDBM50387915. Ki = 5 nM for PARP‑1. https://bindingdb.org View Source
- [2] US Patent US9283222. PARP inhibitors containing a thioether linker. AbbVie Inc. View Source
- [3] Menear KA, et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-91. PMID: 18800822. View Source
